

# Isotopic Purity of Iprovalicarb-d8: A Technical Guide

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## Compound of Interest

Compound Name: Iprovalicarb-d8

Cat. No.: B15559633

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This technical guide provides an in-depth analysis of the isotopic purity of **Iprovalicarb-d8**, a deuterated analog of the fungicide Iprovalicarb. This document outlines the methodologies for determining isotopic enrichment, presents a framework for data interpretation, and visualizes the biochemical pathways and analytical workflows associated with this compound.

## Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of the substance that is fully deuterated at the specified positions. While a specific Certificate of Analysis for a single batch of **Iprovalicarb-d8** is not publicly available, the following table structure should be used to report quantitative isotopic purity data. This data is typically obtained using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.

Parameter	Value	Method of Determination
Chemical Purity	>95%	High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment (d8)	e.g., 98.5%	Mass Spectrometry or NMR Spectroscopy
d0 Isotopologue	e.g., 0.5%	Mass Spectrometry
d1 Isotopologue	e.g., 0.2%	Mass Spectrometry
d2 Isotopologue	e.g., 0.3%	Mass Spectrometry
d3 Isotopologue	e.g., 0.2%	Mass Spectrometry
d4 Isotopologue	e.g., 0.1%	Mass Spectrometry
d5 Isotopologue	e.g., 0.1%	Mass Spectrometry
d6 Isotopologue	e.g., 0.05%	Mass Spectrometry
d7 Isotopologue	e.g., 0.05%	Mass Spectrometry

## Experimental Protocols

### Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol describes a general method for determining the isotopic purity of **Iprovalicarb-d8** using Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS).<sup>[1][2][3][4]</sup>

Objective: To quantify the relative abundance of different isotopologues of **Iprovalicarb-d8**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Electrospray Ionization (ESI) source
- High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

#### Procedure:

- **Sample Preparation:** Dissolve a known quantity of **Iprovalicarb-d8** in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.
- **Chromatographic Separation:** Inject the sample into the HPLC system. Use a suitable C18 column and a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The chromatographic step separates the analyte from any potential impurities.
- **Mass Spectrometric Analysis:**
  - Ionize the eluting analyte using the ESI source in positive ion mode.
  - Acquire full-scan mass spectra over a relevant m/z range that includes the molecular ions of **Iprovalicarb-d8** and its isotopologues.
  - Ensure the mass spectrometer is calibrated to achieve high mass accuracy.
- **Data Analysis:**
  - Identify the monoisotopic peak of the unlabeled Iprovalicarb (d0) and the deuterated **Iprovalicarb-d8**.
  - Extract the ion chromatograms for each isotopologue (d0 to d8).
  - Calculate the area under the curve for each extracted ion chromatogram.
  - Correct the peak intensities for the natural isotopic abundance of carbon-13.
  - Calculate the isotopic purity as the percentage of the d8 isotopologue relative to the sum of all isotopologues.

## Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for assessing the isotopic purity of **Iprovalicarb-d8** using both proton (<sup>1</sup>H) and deuterium (<sup>2</sup>H) NMR spectroscopy.<sup>[5][6]</sup>

Objective: To determine the degree of deuteration at specific sites within the **Iprovalicarb-d8** molecule.

Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

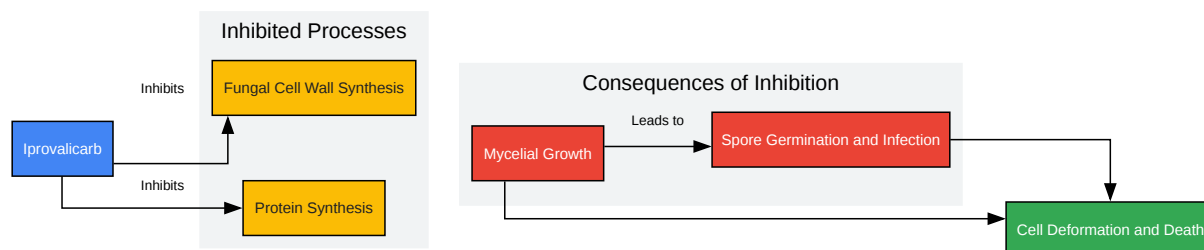
Procedure:

- Sample Preparation: Dissolve a precise amount of **Iprovalicarb-d8** in a non-deuterated solvent (e.g., chloroform or DMSO). Add an internal standard with a known concentration.
- $^1\text{H}$  NMR Spectroscopy:
  - Acquire a quantitative  $^1\text{H}$  NMR spectrum.
  - Integrate the signals corresponding to the residual protons at the deuterated positions and compare them to the integral of the internal standard.
  - This comparison allows for the quantification of the amount of non-deuterated Iprovalicarb present.
- $^2\text{H}$  NMR Spectroscopy:
  - Acquire a quantitative  $^2\text{H}$  NMR spectrum.
  - Integrate the signals corresponding to the deuterium atoms at the labeled positions.
  - The relative integrals of the deuterium signals can confirm the positions and extent of deuteration.
- Data Analysis:
  - Calculate the isotopic abundance by combining the results from the  $^1\text{H}$  and  $^2\text{H}$  NMR spectra. The degree of deuteration can be determined by comparing the integrals of the residual proton signals with the integrals of the corresponding deuterium signals.

## Visualizations

## Proposed Mechanism of Action of Iprovalicarb

Iprovalicarb acts on fungal cell wall and protein synthesis.<sup>[7]</sup> The following diagram illustrates a plausible signaling pathway for its inhibitory action.

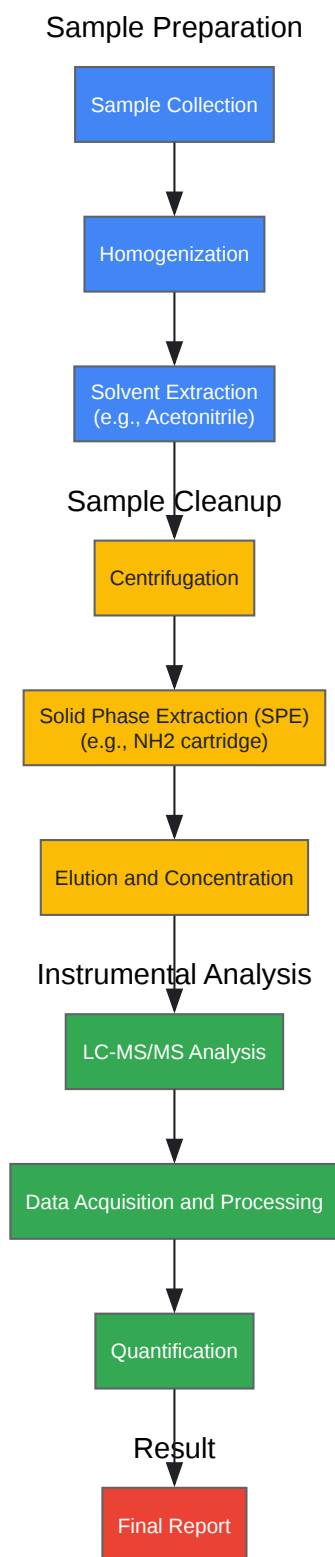


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Caption: Proposed inhibitory pathway of Iprovalicarb leading to fungal cell death.

## Experimental Workflow for Iprovalicarb-d8 Residue Analysis

The following diagram outlines a typical workflow for the analysis of **Iprovalicarb-d8** residues in a sample matrix, such as a crop or environmental sample.<sup>[8][9][10][11]</sup>



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Caption: Workflow for the analysis of **Iprovalicarb-d8** residues in a sample matrix.

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